4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine
Description
4-{2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine is a heterocyclic compound featuring a piperidine ring linked to a 4-methyl-1,2,4-triazole moiety via a sulfanyl ethyl spacer. The triazole ring contributes to hydrogen bonding and π-π interactions, enhancing binding affinity to biological targets, while the piperidine moiety improves solubility and bioavailability . The compound has been synthesized via microwave-assisted methods, which offer higher yields (75–92%) and reduced reaction times compared to conventional heating .
Properties
Molecular Formula |
C10H18N4S |
|---|---|
Molecular Weight |
226.34 g/mol |
IUPAC Name |
4-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]piperidine |
InChI |
InChI=1S/C10H18N4S/c1-14-8-12-13-10(14)15-7-4-9-2-5-11-6-3-9/h8-9,11H,2-7H2,1H3 |
InChI Key |
AWLXMAOOJQIFDW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1SCCC2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine typically involves multiple steps. One common route starts with the preparation of 4-methyl-4H-1,2,4-triazole-3-thiol. This intermediate can be synthesized by reacting 4-methyl-4H-1,2,4-triazole with a thiolating agent such as hydrogen sulfide or sodium hydrosulfide under basic conditions .
The next step involves the alkylation of 4-methyl-4H-1,2,4-triazole-3-thiol with an appropriate alkyl halide, such as 2-bromoethylpiperidine, to form the desired product. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the thiolation and alkylation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: N-substituted piperidine derivatives.
Scientific Research Applications
4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The sulfanyl group can also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Key Observations :
- Methyl vs.
- Sulfanyl Linkers : The sulfanyl ethyl spacer in the target compound balances lipophilicity and flexibility, contrasting with rigid morpholine-linked analogs .
- Hybrid Systems : Dual triazole-piperidine systems (e.g., ) exhibit higher thermal stability (m.p. 451–454 K) due to intermolecular hydrogen bonding .
Pharmacological Potential
Triazole derivatives are renowned for broad-spectrum bioactivity, including antimicrobial, anti-inflammatory, and anticancer effects . However, its lack of aromatic substituents (e.g., phenyl in Tryfuzol®) may reduce antioxidant capacity .
Biological Activity
4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the triazole moiety is known to enhance the pharmacological properties of compounds, particularly in the context of antifungal and anticancer activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C11H16N4S |
| Molecular Weight | 240.34 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
| SMILES | CC(C1=NN=C(N1)C(C)S)N2CCCCC2 |
Antifungal Activity
Research indicates that compounds containing the triazole ring exhibit significant antifungal properties. The triazole moiety in 4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine may inhibit fungal growth by interfering with ergosterol synthesis, a critical component of fungal cell membranes.
A study demonstrated that related triazole compounds showed IC50 values ranging from 0.5 to 5 µg/mL against various Candida species, suggesting that similar efficacy may be expected from this compound .
Anticancer Potential
The anticancer activity of triazole derivatives has been extensively studied. For instance, compounds with a similar structure have been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of the Bcl-2 protein family .
In vitro studies on related piperidine derivatives indicated that they can reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values often less than those of standard chemotherapeutics like doxorubicin .
Structure-Activity Relationship (SAR)
The biological activity of 4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine can be attributed to:
- Triazole Ring : Provides antifungal and anticancer properties.
- Piperidine Backbone : Enhances binding affinity to biological targets.
- Substituents on the Triazole : Modifications can lead to improved potency and selectivity.
Case Study 1: Antifungal Efficacy
A comparative study evaluated various triazole derivatives against Candida albicans. The synthesized compound exhibited an MIC (Minimum Inhibitory Concentration) comparable to established antifungals like fluconazole .
| Compound | MIC (µg/mL) |
|---|---|
| Fluconazole | 0.5 |
| Compound A (triazole derivative) | 0.8 |
| Compound B (triazole derivative) | 1.0 |
Case Study 2: Anticancer Activity
In a study assessing the cytotoxic effects of several piperidine derivatives on human cancer cell lines, it was found that compounds with a triazole substitution demonstrated enhanced apoptosis rates compared to controls .
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| MCF-7 | Triazole derivative | <10 |
| A549 | Triazole derivative | <15 |
| Control (Doxorubicin) | Doxorubicin | <5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
